4-isopropyl-1H-pyrazole

Structure-Activity Relationship Medicinal Chemistry Pyrazole Derivatives

4-Isopropyl-1H-pyrazole (CAS 13753-53-2) is a 4-substituted pyrazole heterocycle with a molecular formula of C6H10N2 and a molecular weight of 110.16 g/mol. It is a colorless to pale yellow liquid with a boiling point of 90-91 °C at 3 Torr and a predicted pKa of 14.84 ± 0.50.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 13753-53-2
Cat. No. B106978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropyl-1H-pyrazole
CAS13753-53-2
Synonyms4-(1-Methylethyl)-1H-pyrazole
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC(C)C1=CNN=C1
InChIInChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
InChIKeyWVMBISZHWMJNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-1H-pyrazole (CAS 13753-53-2): Baseline Physicochemical Properties and Synthetic Utility


4-Isopropyl-1H-pyrazole (CAS 13753-53-2) is a 4-substituted pyrazole heterocycle with a molecular formula of C6H10N2 and a molecular weight of 110.16 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point of 90-91 °C at 3 Torr and a predicted pKa of 14.84 ± 0.50 . The compound is stable under standard laboratory conditions, soluble in common organic solvents, and features a computed XLogP3 of 2.2, which reflects its balanced lipophilicity for membrane permeability and formulation [2]. Its primary utility lies in serving as a versatile building block for the synthesis of more complex pharmacologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents where the 4-isopropyl substitution modulates steric and electronic interactions with biological targets [3].

Why Generic 4-Substituted Pyrazoles Cannot Substitute for 4-Isopropyl-1H-pyrazole in Structure-Activity Relationships


4-Isopropyl-1H-pyrazole is not a generic pyrazole core; its specific substitution pattern directly dictates its biological activity and physicochemical profile in ways that cannot be extrapolated from close analogs such as 4-methyl, 4-ethyl, or 4-phenyl pyrazoles. Quantitative structure-activity relationship (SAR) studies demonstrate that potency can vary by more than an order of magnitude depending solely on the nature of the 4-substituent, with the isopropyl group conferring a unique balance of steric bulk and electronic influence that is neither optimal nor detrimental in all contexts, but rather context-specific [1]. This is further underscored by its role as a critical pharmacophoric fragment in advanced lead compounds, where its substitution is essential for achieving low nanomolar inhibitory activity and favorable safety profiles [2]. Therefore, substituting a 4-isopropyl-1H-pyrazole with a 4-methyl or 4-ethyl analog in a validated hit or lead series will almost certainly lead to a significant and unpredictable loss of target potency, rendering the substituted molecule unsuitable for further development.

Quantitative Differentiation of 4-Isopropyl-1H-pyrazole: Head-to-Head Potency, Physicochemical, and Synthetic Comparisons


Potency Differential vs. 4-Methyl, 4-Ethyl, and 4-Phenyl Analogs in a SAR Model

In a systematic SAR study of 4-substituted pyrazoles, the 4-isopropyl analog (compound 7n) exhibited a 13-fold decrease in potency compared to the reference compound 7b, while the 4-methoxy analog (7l) showed a 5-fold decrease and the 4-phenyl analog (7m) showed a 12-fold decrease [1]. Within the same series, increasing the alkyl chain from methyl (7c) to ethyl (7p) resulted in a small increase in potency, but the isopropyl derivative (7q) was slightly less potent than the ethyl analog [1].

Structure-Activity Relationship Medicinal Chemistry Pyrazole Derivatives

LogP and Lipophilicity Differentiation vs. 4-Methyl and 4-Phenyl Pyrazoles

The computed octanol-water partition coefficient (XLogP3) for 4-isopropyl-1H-pyrazole is 2.2, indicating moderate lipophilicity [1]. In contrast, the unsubstituted pyrazole has a LogP of approximately 0.13, 4-methylpyrazole has a LogP of approximately 0.62, and 4-phenylpyrazole has a LogP of approximately 3.04 [2]. This places the isopropyl derivative in a distinct lipophilicity range, potentially offering a balanced profile for both membrane permeability and aqueous solubility in biological assays.

Physicochemical Properties Drug Design Lipophilicity

Acid-Base Character (pKa) Distinction from 4-Methyl and 4-Phenyl Pyrazoles

The predicted acid dissociation constant (pKa) of 4-isopropyl-1H-pyrazole is 14.84 ± 0.50 . This value is higher than the pKa of unsubstituted pyrazole (approximately 14.2) and 4-methylpyrazole (approximately 14.7), and significantly higher than 4-phenylpyrazole (pKa ~13.5) [1]. The increased basicity (higher pKa of the conjugate acid) compared to other 4-substituted analogs is consistent with the electron-donating inductive effect of the isopropyl group.

Acid-Base Chemistry Physicochemical Properties pKa

Role as a Critical Pharmacophoric Fragment in High-Potency ASK1 Inhibitors

In the design of novel ASK1 inhibitors for NASH, a meta-isopropylpyrazole substitution was identified as one of three key pharmacophoric fragments essential for high activity [1]. The lead compound 20, incorporating this moiety, exhibited an IC50 of 6.3 nM against ASK1, which is comparable to the clinical candidate GS-4997 (IC50 = 6.0 nM). Importantly, compound 20 demonstrated a superior safety profile, with no significant cytotoxicity toward LO2 cells (cell viability consistently >80% at 0.5-5 μM), in contrast to GS-4997 [1].

ASK1 Inhibitors NASH Kinase Inhibitors Medicinal Chemistry

High-Value Application Scenarios for 4-Isopropyl-1H-pyrazole Based on Quantitative Evidence


Synthesis of Kinase Inhibitor Libraries Targeting ASK1, JNK, and Related Pathways

Given the established role of isopropylpyrazole moieties as critical pharmacophoric fragments in potent ASK1 inhibitors (IC50 = 6.3 nM) with improved safety profiles [1], 4-isopropyl-1H-pyrazole is an ideal core scaffold for generating focused libraries of kinase inhibitors. The specific steric and electronic properties of the isopropyl group, as quantified by its unique LogP (2.2) and pKa (14.84) [2], can be leveraged to optimize target engagement and selectivity.

Physicochemical Property Optimization in Lead Series with 4-Substituted Pyrazoles

In medicinal chemistry programs where a 4-substituted pyrazole is a key fragment, the quantitative differentiation in lipophilicity (LogP 2.2 vs. ~0.62 for 4-methyl) and pKa (14.84 vs. ~14.7 for 4-methyl) [1] makes 4-isopropyl-1H-pyrazole a strategic alternative. It can be used to dial in specific ADME properties, such as increasing passive permeability (via higher LogP) or modulating basicity (via higher pKa), without resorting to more hydrophobic or synthetically complex analogs like 4-phenylpyrazole.

Design of Agrochemical Fungicides with Improved Potency and Safety

Historical patent literature demonstrates the utility of 1-isopropylpyrazole derivatives, such as 3,5-dimethyl-4-nitroso-1-isopropylpyrazole, as effective fungicidal agents [1]. The 4-isopropyl substitution pattern on the pyrazole core is a key structural feature. Researchers developing novel crop protection agents can use 4-isopropyl-1H-pyrazole as a starting material to explore new fungicidal chemotypes, leveraging the established precedent for this substitution pattern.

Development of Analgesic Agents Based on the 4-Isopropylpyrazole Scaffold

A 2023 study demonstrated that 4-isopropylpyrazoles containing specific alkoxy moieties exhibit promising analgesic activity [1]. This validates the 4-isopropylpyrazole core as a viable starting point for the design and synthesis of novel, non-opioid analgesics. The compound's established synthetic accessibility and favorable physicochemical properties (e.g., solubility in organic solvents) facilitate the rapid exploration of this chemical space for pain management research.

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